1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Overview
Description
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone typically involves the reaction of 3-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring . The general reaction conditions include:
Reactants: 3-hydroxyacetophenone, epichlorohydrin
Catalyst/Base: Sodium hydroxide
Solvent: Dichloromethane or similar organic solvent
Temperature: Room temperature to slightly elevated temperatures
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, primarily due to the reactive nature of the oxirane ring. Some common reactions include:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted ethanone derivatives.
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form diols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides. It can also be used as a probe to investigate biological pathways involving epoxide metabolism.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, depending on the nucleophile involved. The molecular targets and pathways involved in its biological activity are related to its ability to form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone can be compared with other epoxide-containing compounds such as:
Bisphenol A diglycidyl ether: Used in the production of epoxy resins, it has two oxirane rings and is structurally more complex.
Epichlorohydrin: A simpler epoxide, used as a precursor in the synthesis of various epoxide-containing compounds.
4-(Oxiran-2-ylmethoxy)-9H-carbazole: Similar in structure but contains a carbazole moiety, making it useful in different applications.
Properties
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(5-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFDQPMJNJEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395500 | |
Record name | 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42865-03-2 | |
Record name | 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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